Magnesium naphthenate

Description

The exact mass of the compound Magnesium naphthenate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium naphthenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium naphthenate including the price, delivery time, and more detailed information at info@benchchem.com.

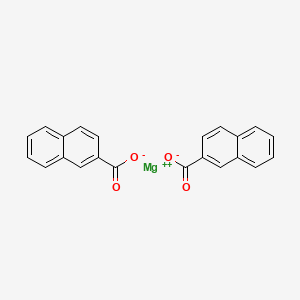

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Mg/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUAIAKLWWIPTC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68424-71-5 | |

| Record name | Magnesium naphthenates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, magnesium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, magnesium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM NAPHTHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J817S53SLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Magnesium Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium naphthenate is an organometallic compound, specifically a magnesium salt of naphthenic acids.[1] It is not a singular, well-defined chemical entity but rather a complex mixture. This complexity arises from the nature of naphthenic acids, which are themselves a diverse group of cycloaliphatic carboxylic acids derived from petroleum.[2][3] The general formula for naphthenic acids is CnH2n-zO2, where 'n' is the carbon number and 'z' indicates the degree of hydrogen deficiency, corresponding to the number of rings in the structure.[2] Consequently, the properties of magnesium naphthenate can vary depending on the specific composition of the naphthenic acid feedstock.

This technical guide provides an in-depth overview of the fundamental properties of magnesium naphthenate, including its chemical structure, physicochemical characteristics, synthesis, and key applications. The information is presented to be a valuable resource for professionals in research, science, and drug development who may encounter this compound, particularly in non-pharmaceutical contexts.

Chemical and Physical Properties

Due to its nature as a complex mixture, specific quantitative values for the physical properties of magnesium naphthenate are not typically reported as single points but rather as ranges. Commercial products are often characterized by their magnesium content, which typically falls between 3.5% and 8.0% by weight.[4][5]

Physical Properties

| Property | Description | Notes |

| Appearance | Dark, viscous liquid or solid.[6] | The viscosity and physical state at room temperature can vary depending on the average molecular weight of the naphthenic acid components. |

| Solubility | Soluble in organic solvents.[1][7] | This property is key to its application in non-aqueous systems. It is generally insoluble in water. |

| Melting Point | Not well-defined; typically a range. | As a mixture of compounds, it does not exhibit a sharp melting point. |

| Boiling Point | Not well-defined; decomposition may occur at elevated temperatures. | |

| Density | Variable. | Dependent on the specific composition of the naphthenic acid mixture. |

Chemical Properties

| Property | Description | Notes |

| Chemical Formula | (RCOO)₂Mg | Where R represents a complex mixture of cycloaliphatic and potentially aliphatic and aromatic hydrocarbon chains. A representative, but not definitive, formula is (C₁₁H₇O₂)₂Mg or C₂₂H₁₄MgO₄.[8][9][10] |

| Molecular Weight | Variable; a representative value is approximately 366.65 g/mol .[9] | The actual average molecular weight will depend on the distribution of naphthenic acids in the starting material. |

| Thermal Decomposition | Decomposes upon heating. | The decomposition temperature is not sharply defined and will vary based on the specific composition. |

| Reactivity | Reacts with strong acids to liberate naphthenic acids. | The magnesium carboxylate functionality is the primary site of reactivity. |

Synthesis of Magnesium Naphthenate

Magnesium naphthenate is typically synthesized through the reaction of a magnesium source, such as magnesium oxide or magnesium hydroxide, with naphthenic acids.[11] The reaction is a neutralization process where the acidic proton of the carboxylic acid group reacts with the basic magnesium compound to form the magnesium salt and water.

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of magnesium naphthenate.

Experimental Protocol: Synthesis of Overbased Magnesium Naphthenate

The following protocol is adapted from a patented method for producing a high base number magnesium naphthenate, which has applications as a detergent and rust inhibitor in lubricating oils.[11]

Materials:

-

Naphthenic acid (containing 35-60 wt% acid)

-

Solvent (e.g., mineral oil)

-

Magnesium oxide (activated)

-

Water

-

Amine accelerator (e.g., triethanolamine)

-

Carbon dioxide

Procedure:

-

Charge the reactor with naphthenic acid and solvent at room temperature.

-

Add magnesium oxide to the mixture with stirring.

-

Heat the mixture to 25-60°C and maintain for 0.5-4.0 hours.

-

Add water, methanol, and the amine accelerator.

-

Maintain the reaction temperature at 40-60°C for 2.0-4.0 hours.

-

Introduce carbon dioxide gas to carry out a carbonation reaction for 2.0-4.5 hours.

-

Increase the temperature to 110°C to remove methanol and water.

-

Purify the product by centrifugation or filtration, followed by reduced pressure distillation to remove the solvent.

Spectroscopic and Analytical Characterization

The characterization of magnesium naphthenate is challenging due to its complex nature. A combination of techniques is typically employed to assess its composition and purity.

Experimental Protocols for Characterization

4.1.1 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: A thin film of the viscous liquid can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable organic solvent can be analyzed in a liquid cell.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Expected Signals:

-

Strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) in the region of 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹, respectively.

-

C-H stretching vibrations of the cycloaliphatic and any aliphatic/aromatic moieties around 3000-2800 cm⁻¹.

-

C-H bending vibrations in the region of 1470-1350 cm⁻¹.

-

4.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the structure of the hydrocarbon backbone of the naphthenate ligands.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

-

Expected Signals:

-

¹H NMR: A complex pattern of overlapping signals in the aliphatic region (typically 0.5-2.5 ppm) corresponding to the protons of the cycloalkane rings and alkyl chains.

-

¹³C NMR: Signals in the aliphatic region (typically 10-60 ppm) for the carbons of the rings and chains, and a signal for the carboxylate carbon in the range of 170-185 ppm.

-

4.1.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight distribution of the constituent naphthenic acids.

-

Sample Preparation: The magnesium naphthenate is first acidified to liberate the free naphthenic acids, which are then extracted into an organic solvent.

-

Data Acquisition: Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) are used.[1][12]

-

Data Analysis: The complex mixture of naphthenic acids will show a distribution of molecular weights, which can be used to characterize the feedstock.

Characterization Workflow

Caption: A typical workflow for the analytical characterization of magnesium naphthenate.

Applications

Magnesium naphthenate is utilized in various industrial applications, primarily leveraging its solubility in organic media and its ability to act as a source of magnesium.

-

Catalyst: It is used as a catalyst in various organic synthesis reactions.[1]

-

Additives: It serves as an additive in fuels and lubricants, for instance, as a diesel additive to improve fuel efficiency and as a cleaning dispersant.[13]

-

Corrosion Inhibitor: In the petroleum industry, metal naphthenates can act as corrosion inhibitors.

-

Driers: While other metal naphthenates (like cobalt and manganese) are more common as paint driers, magnesium naphthenate can also find use in similar applications.

Relevance to Drug Development

Direct applications of magnesium naphthenate in drug development are not documented. Its complex and variable composition, along with potential impurities from its petroleum origin, make it unsuitable for pharmaceutical use. However, for professionals in this field, understanding its properties can be relevant in the context of:

-

Toxicology: Assessing the potential toxicity of related compounds or impurities that may be encountered in environmental or occupational settings.

-

Material Science: Understanding the properties of metal carboxylates, which may have applications in drug delivery systems or as excipients, although highly purified and well-defined versions would be required.

Safety and Handling

A safety data sheet (SDS) should always be consulted before handling magnesium naphthenate. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and lab coat.

-

Ventilation: Work in a well-ventilated area to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids.

Conclusion

Magnesium naphthenate is a complex organometallic mixture with a range of industrial applications. Its fundamental properties are dictated by the variable composition of the naphthenic acids from which it is derived. While not a pharmaceutical agent, a thorough understanding of its chemistry, synthesis, and characterization is valuable for researchers and scientists across various disciplines. The methodologies and data presented in this guide provide a foundational understanding for professionals working with or encountering this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthenic acid - Wikipedia [en.wikipedia.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Magnesium naphthenate, 3.5-8% Mg | CymitQuimica [cymitquimica.com]

- 6. strem.com [strem.com]

- 7. americanelements.com [americanelements.com]

- 8. 68424-71-5 CAS MSDS (Magnesium naphthenate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Magnesium naphthenate | C22H14MgO4 | CID 21264818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN1164556C - Preparation method of magnesium naphthenate with ultrahigh base number - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. archivemarketresearch.com [archivemarketresearch.com]

An In-depth Technical Guide to Magnesium Naphthenate: Chemical Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

Magnesium naphthenate is an organometallic compound recognized for its solubility in organic solvents, which facilitates its use in a variety of industrial applications, including as a catalyst and in the formulation of fuel and oil additives.[1] This guide provides a detailed examination of its chemical structure, formula, and relevant physicochemical properties, supplemented with experimental protocols and structural visualizations.

Chemical Structure and Formula

It is crucial to understand that magnesium naphthenate does not possess a single, discrete chemical structure or formula. This variability arises because its precursor, naphthenic acid, is not a single compound but a complex mixture of cycloaliphatic carboxylic acids derived from petroleum.[2][3] These acids are characterized by the general formula CnH2n-zO2, where 'n' represents the number of carbon atoms and 'z' indicates the homologous series, corresponding to the number of rings in the structure.[2][4]

The constituent naphthenic acids are primarily composed of cyclopentyl and cyclohexyl carboxylic acids, with carbon backbones typically ranging from 9 to 20 carbons.[2] Consequently, magnesium naphthenate is a salt mixture formed by the reaction of magnesium with this blend of naphthenic acids.

The generalized chemical reaction can be represented as:

Mg(OH)₂ + 2 RCOOH → Mg(RCOO)₂ + 2 H₂O (where RCOOH represents the mixture of naphthenic acids)

While various sources may provide specific molecular formulas such as (C₁₁H₇O₂)₂Mg or C₂₂H₁₄MgO₄, these should be interpreted as representations of a magnesium salt of a specific naphthenic acid, not the commercial product as a whole.[1][5][6][7] The actual composition is a mixture of magnesium salts of various cycloaliphatic carboxylic acids.

Physicochemical Data

The properties of magnesium naphthenate can vary depending on the specific composition of the naphthenic acid feedstock. The following table summarizes key quantitative data available for this compound.

| Property | Value | Source(s) |

| CAS Number | 68424-71-5 | [1][5][7][8] |

| Representative Molecular Formula | (C₁₁H₇O₂)₂Mg or C₂₂H₁₄MgO₄ | [1][5][6][7] |

| Representative Molecular Weight | ~366.65 g/mol | [6][7][8][9] |

| Magnesium Content | 3.5 - 8.0% | [7][8] |

| Appearance | Dark viscous liquid or solid | [10] |

| Solubility | Soluble in organic solvents | [1] |

Experimental Protocols

General Synthesis of Magnesium Naphthenate via Precipitation

This protocol describes a common laboratory method for the synthesis of metal naphthenates through double decomposition.

Materials:

-

Naphthenic Acid

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Magnesium Chloride (MgCl₂) solution

-

Distilled Water

-

Organic Solvent (e.g., mineral spirits)

Procedure:

-

Saponification: A solution of sodium hydroxide is added to naphthenic acid to form the sodium salt (sodium naphthenate). The reaction is typically carried out in an aqueous medium.

-

Precipitation: An aqueous solution of a soluble magnesium salt, such as magnesium chloride, is then added to the sodium naphthenate solution. This results in the precipitation of the water-insoluble magnesium naphthenate.

-

Isolation and Purification: The precipitated magnesium naphthenate is separated by filtration. It is then washed thoroughly with water to remove any by-product salts (e.g., sodium chloride).

-

Drying: The purified product is dried to remove residual water. For applications requiring a solution, the dried product can be dissolved in a suitable organic solvent.

Synthesis via Direct Combination

An alternative method involves the direct reaction of a magnesium compound with naphthenic acid.[11]

Materials:

-

Magnesium Oxide (MgO) or Magnesium Hydroxide (Mg(OH)₂)

-

Naphthenic Acid

-

Solvent (optional, to aid mixing)

Procedure:

-

Mixing: Magnesium oxide or hydroxide is mixed directly with naphthenic acid. A solvent can be used to facilitate a more homogeneous reaction mixture.

-

Heating: The mixture is heated to promote the reaction between the magnesium compound and the carboxylic acid groups of the naphthenic acids. Water is formed as a by-product.

-

Water Removal: The water produced during the reaction is removed, often by distillation, to drive the reaction to completion.

-

Purification: The resulting product may be filtered to remove any unreacted magnesium oxide/hydroxide.

Visualizations

The following diagrams illustrate the generalized chemical structure of magnesium naphthenate and a conceptual workflow for its synthesis.

Caption: Generalized structure of Magnesium Naphthenate.

Caption: Synthesis workflow for Magnesium Naphthenate.

References

- 1. americanelements.com [americanelements.com]

- 2. Naphthenic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Naphthenic acids - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. Magnesium naphthenate, 3.5-8% Mg | CymitQuimica [cymitquimica.com]

- 9. 68424-71-5 CAS MSDS (Magnesium naphthenate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. strem.com [strem.com]

- 11. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

In-Depth Technical Guide: Magnesium Naphthenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Magnesium Naphthenate, focusing on its chemical identity, properties, synthesis, and applications. The information is curated for professionals in research and development.

Chemical Identification and Properties

Magnesium naphthenate is a magnesium salt of naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids derived from petroleum. It is an organometallic compound soluble in organic solvents.[1]

CAS Number: 68424-71-5[2][3][4]

The following table summarizes the key chemical and physical properties of Magnesium Naphthenate.

| Property | Value | Reference(s) |

| CAS Number | 68424-71-5 | [2][3][4] |

| Molecular Formula | C22H14MgO4 or (C11H7O2)2Mg | [2] |

| Molecular Weight | Approximately 366.6 g/mol | [2][3] |

| Appearance | Dark, viscous liquid or solid | |

| Magnesium Content | 3.5-8.0% | [2] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of Magnesium Naphthenate

The synthesis of magnesium naphthenate can be achieved through various methods. Below are detailed experimental protocols for two common approaches.

Synthesis via Direct Reaction with Magnesium Oxide

This method describes the preparation of a high-base number magnesium naphthenate, as detailed in patent CN1164556C.

Experimental Protocol:

-

Initial Reaction Mixture: In a suitable reactor, add naphthenic acid (containing 35-60% acid by weight), a solvent, and magnesium oxide at room temperature.

-

Mixing and Heating: Stir the mixture and heat to a temperature between 25°C and 60°C. Maintain this mixing process for 0.5 to 4.0 hours.

-

Addition of Reagents: Add water, methanol, and an amine-type accelerator to the reaction mixture.

-

Reaction: Allow the reaction to proceed for 2.0 to 4.0 hours at a temperature of 40°C to 60°C.

-

Carbonation: Introduce carbon dioxide into the reactor and carry out a carbonation reaction for 2.0 to 4.5 hours. The weight ratio of naphthenic acid to carbon dioxide should be 100:12-30.

-

De-alcoholation and Water Removal: Increase the temperature to 110°C to remove alcohol and water.

-

Purification: Purify the product by centrifugation or by adding a flocculating aid followed by filtration.

-

Final Product Isolation: Remove the solvent by distillation under reduced pressure to obtain the final magnesium naphthenate product.

Synthesis via Double Decomposition

This is a more traditional method for producing metal naphthenates.

Experimental Protocol:

-

Preparation of Sodium Naphthenate: React naphthenic acids with an aqueous solution of sodium hydroxide (B78521) to form sodium naphthenate.

-

Precipitation: In a separate vessel, prepare a solution of a water-soluble magnesium salt (e.g., magnesium sulfate).

-

Double Decomposition: Add the magnesium salt solution to the sodium naphthenate solution. This will precipitate magnesium naphthenate.

-

Purification: The resulting magnesium naphthenate, which is often gummy or pasty, needs to be thoroughly washed to remove the by-product sodium salt and entrained water.

Experimental Workflow Diagram

The following diagram illustrates the synthesis process of high-base number magnesium naphthenate as described in section 2.1.

Caption: Synthesis workflow for high-base number Magnesium Naphthenate.

Applications

Magnesium naphthenate has several industrial applications, primarily leveraging its properties as a metallic soap.

| Application Area | Specific Use | Reference(s) |

| Coatings Industry | Catalyst and drier in paints and varnishes. | |

| Fuel Additives | Improves fuel efficiency and reduces emissions in diesel. | |

| Industrial Cleaning | Acts as a cleaning dispersant. | |

| Petroleum Industry | Purification agent for petroleum oil products. | |

| Corrosion Inhibition | Used in the formulation of corrosion inhibitors. | |

| Organic Synthesis | Catalyst and reagent. | [1] |

Safety Information

Hazards associated with Naphthenic Acids:

-

Allergic Skin Reaction: May cause an allergic skin reaction.[5][6]

-

Aquatic Hazard: Harmful to aquatic life.[5]

Handling Precautions (based on Naphthenic Acid):

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash skin thoroughly after handling.[5]

-

Wear protective gloves, eye protection, and face protection.[5]

-

In case of skin contact, wash with plenty of soap and water.[5]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

It is imperative for researchers and scientists to conduct a thorough risk assessment before handling Magnesium Naphthenate and to consult the direct supplier for a comprehensive Safety Data Sheet.

References

The Genesis of a Versatile Compound: A Technical History of Magnesium Naphthenate Synthesis

For Immediate Release

This technical guide delves into the discovery and historical development of magnesium naphthenate synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and evolution. From early 20th-century methods to modern advancements in producing overbased variants, this paper outlines the key chemical processes, presents comparative data, and offers detailed experimental protocols.

Executive Summary

Magnesium naphthenate, a magnesium salt of naphthenic acids, has found diverse applications, notably as a component in lubricating oils and as a corrosion inhibitor. Its synthesis has evolved from straightforward precipitation and direct reaction methods in the early 20th century to more complex processes for creating "overbased" versions with enhanced properties. This guide traces this evolution, providing a technical foundation for understanding and further innovation in the field. While a definitive "discovery" of the first synthesis remains elusive in readily available literature, patents from the 1930s provide the earliest detailed methodologies for producing metal naphthenates, including those of magnesium.

Early Synthesis of Metal Naphthenates (circa 1930s)

The foundational methods for producing metal naphthenates, including magnesium naphthenate, were established by the 1930s. Two primary approaches emerged: precipitation (double decomposition) and direct reaction (fusion process).

Precipitation Method

The precipitation method, also known as double decomposition, was a common early technique. This process involves the reaction of an alkali metal naphthenate (like sodium naphthenate) with a water-soluble magnesium salt.

Reaction Pathway:

Figure 1: Precipitation Method for Magnesium Naphthenate Synthesis.

Experimental Protocol (General - derived from historical descriptions):

-

Saponification: Naphthenic acids are neutralized with an aqueous solution of sodium hydroxide to form sodium naphthenate.

-

Precipitation: An aqueous solution of a soluble magnesium salt, such as magnesium sulfate, is added to the sodium naphthenate solution.

-

Separation and Washing: The precipitated magnesium naphthenate is separated from the aqueous solution containing the sodium sulfate byproduct. This is followed by washing with water to remove impurities.

-

Drying: The washed product is dried to obtain the final magnesium naphthenate.

A significant challenge with this method was the difficulty in removing the inorganic salt byproduct and water from the often gummy and intractable precipitate.[1]

Direct Reaction Method (Fusion Process)

A 1937 patent by Socony Vacuum Oil Company detailed a more direct approach to producing metal naphthenates, including magnesium naphthenate, by reacting a metal oxide or hydroxide directly with naphthenic acids.[1] This method aimed to overcome the purification issues of the precipitation process.

Reaction Pathway:

Figure 2: Direct Reaction (Fusion) Method for Magnesium Naphthenate Synthesis.

Experimental Protocol (Based on U.S. Patent 2,071,862): [1]

-

Preparation: Finely powdered magnesium oxide is dampened with a small amount of a liquid hydrocarbon solvent.

-

Reaction: The dampened magnesium oxide is then mixed with liquid naphthenic acids.

-

Heating: The mixture is heated to a temperature sufficient to drive off the water of reaction, typically above 100°C.

-

Completion: Heating is continued until the reaction is complete, yielding the magnesium naphthenate, often dissolved or suspended in the hydrocarbon solvent.

| Parameter | Precipitation Method | Direct Reaction Method |

| Reactants | Sodium Naphthenate, Magnesium Sulfate | Naphthenic Acids, Magnesium Oxide |

| Byproducts | Sodium Sulfate | Water |

| Key Challenge | Removal of inorganic salt byproduct | Ensuring complete reaction |

| Product Purity | Generally lower due to contamination | Generally higher |

Table 1: Comparison of Early Synthesis Methods for Magnesium Naphthenate.

Evolution to Overbased Magnesium Naphthenate

In modern applications, particularly as additives in lubricating oils, there is a demand for magnesium naphthenates with a high Total Base Number (TBN). This has led to the development of "overbased" magnesium naphthenates, which contain a colloidal dispersion of a basic magnesium compound (like magnesium carbonate) stabilized by the magnesium naphthenate.

A 2004 patent provides a detailed method for the preparation of overbased magnesium naphthenate.[2]

Workflow for Overbased Magnesium Naphthenate Synthesis:

Figure 3: Workflow for the Synthesis of Overbased Magnesium Naphthenate.

Experimental Protocol (Based on Chinese Patent CN1164556C): [2]

-

Initial Reaction: In a reactor, add naphthenic acid, a solvent (e.g., dimethylbenzene), and magnesium oxide at room temperature. Stir and heat the mixture to 25-60°C for 0.5-4.0 hours.

-

Amination: Add water, methanol, and an amine accelerant (e.g., triethanolamine) to the mixture and react at 40-60°C for 2.0-4.0 hours.

-

Carbonation: Introduce carbon dioxide gas and carry out the carbonation reaction for 2.0-4.5 hours.

-

Dealcoholization: Raise the temperature to 110°C to remove methanol and water.

-

Purification: Add a filter aid (e.g., light calcium carbonate), filter the mixture, and then remove the solvent by reduced pressure distillation to obtain the final overbased magnesium naphthenate product.

| Parameter | Value Range |

| Initial Reaction Temperature | 25 - 60 °C |

| Initial Reaction Time | 0.5 - 4.0 hours |

| Amination Temperature | 40 - 60 °C |

| Amination Time | 2.0 - 4.0 hours |

| Carbonation Time | 2.0 - 4.5 hours |

| Dealcoholization Temperature | 110 °C |

| Weight Ratio (Naphthenic Acid : CO2) | 100 : 12-30 |

| Resulting Total Base Number (TBN) | 350-500 mgKOH/g |

Table 2: Quantitative Parameters for the Synthesis of Overbased Magnesium Naphthenate.[2]

Conclusion

The synthesis of magnesium naphthenate has progressed from simple, direct methods in the early 20th century to more sophisticated processes designed to produce materials with specific, enhanced properties for modern industrial applications. While the exact moment of its initial discovery is not clearly documented, the historical patent literature provides a solid foundation for understanding its chemical origins. The evolution towards overbased products highlights the ongoing innovation in tailoring the properties of this versatile compound for a range of demanding applications. Further research into early chemical literature may yet uncover more precise details about the initial synthesis and discoverers of magnesium naphthenate.

References

Naphthenic acid sources for Magnesium naphthenate production.

An In-depth Technical Guide to the Sources and Production of Magnesium Naphthenate for Researchers, Scientists, and Drug Development Professionals.

Introduction

Naphthenic acids (NAs) are a complex mixture of cycloaliphatic carboxylic acids naturally present in petroleum crude oils.[1][2] These acids, represented by the general formula CnH2n+ZO2, are characterized by their carbon number (n) and hydrogen deficiency (Z), which corresponds to the number of rings in their structure.[3][4] They are commercially significant as precursors for the synthesis of various metal salts, known as naphthenates.

Magnesium naphthenate is an organometallic compound produced from the reaction of naphthenic acids with a magnesium source.[5] While its primary applications are industrial—serving as a catalyst, lubricant, and corrosion inhibitor—the biological significance of the magnesium ion invites exploration into potential applications in life sciences.[4][5] This guide provides a comprehensive overview of the sources of naphthenic acids, their chemical characteristics, and detailed methodologies for the production of magnesium naphthenate, with considerations for professionals in drug development.

Sources and Characteristics of Naphthenic Acids

The primary commercial source of naphthenic acids is petroleum distillates.[6] Their concentration, composition, and molecular structure vary significantly depending on the origin of the crude oil.[1] Heavier crude oils and oil sands bitumen are typically richer in naphthenic acids compared to conventional light crude oils.[1]

Naphthenic acids are generally extracted from petroleum fractions that boil between 200°C and 370°C, which includes kerosene (B1165875) and diesel.[2][6] The complex composition of these acid mixtures makes their separation into individual components exceptionally difficult.[6] Key characteristics used to classify commercial naphthenic acids include the acid number, molecular weight, and the distribution of cyclic structures.[6][7]

| Characteristic | Description | Typical Value Range | Source |

| Source Crude Oil | Concentration of naphthenic acids varies by source. | Light Crudes (e.g., Alaska North Slope): 419 µg/g. Heavy Crudes (e.g., Venezuelan Orinoco): 7994 µg/g. | [1] |

| General Formula | CnH2n+ZO2, where n = carbon number and Z = hydrogen deficiency. | n = 9 to 20 (common), up to 50 has been identified. Z = 0 (acyclic) to -8 (tetracyclic) or higher. | [4] |

| Molecular Weight | The range of molecular weights in a given NA mixture. | 120 to >700 amu; a common range in distillates is 170-510 amu. | [4][7] |

| Carbon Number | The number of carbon atoms in the acid molecules. | C10 to C35. | [7] |

| Cyclic Structure | Predominantly mono-, bi-, and tricyclic acids. | Bicyclic and tricyclic acids are often the most abundant in distillates. | [1][7] |

| Acid Number | The mass of KOH in mg required to neutralize one gram of acid. | Commercial technical grade: ~215 mg KOH/g. Crude oils: >0.5 mg KOH/g are considered high-acid. | [4][6] |

| Boiling Point | The boiling range for the complex mixture. | +140°C to +370°C. | [2] |

| Impurities | Non-acidic compounds co-extracted with NAs. | Phenols, sulfur compounds, and hydrocarbons from the parent petroleum fraction. | [2][6] |

Extraction and Synthesis Methodologies

Extraction of Naphthenic Acids from Petroleum Distillates

The most prevalent industrial method for recovering naphthenic acids from petroleum fractions is through caustic extraction.[6][8] This process leverages the acidic nature of NAs to separate them from the neutral hydrocarbon matrix.

-

Caustic Washing: The petroleum distillate fraction (e.g., kerosene or diesel) is washed with an aqueous solution of sodium hydroxide (B78521) (NaOH). The naphthenic acids react with the NaOH to form water-soluble sodium naphthenates.[2]

-

Phase Separation: The mixture is allowed to settle, separating into an aqueous layer containing the sodium naphthenates and an organic hydrocarbon layer. The aqueous layer is drawn off.

-

Acidification: The aqueous solution of sodium naphthenates is acidified with a strong mineral acid, such as sulfuric acid (H2SO4). This protonates the naphthenate salts, regenerating the water-insoluble naphthenic acids.[4]

-

Purification: The crude naphthenic acids are then separated from the aqueous layer. Further purification can be achieved through washing, drying, and distillation to remove residual impurities like phenols and hydrocarbons.[6]

Synthesis of Magnesium Naphthenate

The synthesis of magnesium naphthenate involves the reaction of purified naphthenic acids with a magnesium source, typically magnesium oxide (MgO).[9][10] The following protocol is adapted from published patent literature.[9]

-

Initial Reaction Mixture: In a three-necked flask equipped with a stirrer and reflux condenser, add 330g of naphthenic acid and 65g of activated magnesium oxide. Add 330g of a suitable solvent, such as straight-run gasoline or toluene.[9]

-

Heating and Mixing: Stir the mixture and heat to approximately 50°C. Maintain this temperature for 1 hour to facilitate the initial reaction between the acid and the oxide.[9]

-

Amination: Add 8.0g of triethanolamine (B1662121) (as an accelerator), 32g of water, and 120g of methanol (B129727) to the reaction mixture. Continue stirring at 50°C for 3 hours.[9]

-

Carbonation: Introduce carbon dioxide gas into the mixture at a rate of 160 ml/min for 3 hours to produce a high-base number product.[9]

-

Dealcoholization and Water Removal: Increase the temperature to 110°C to distill off the methanol and water.[9]

-

Purification: Add a filter aid, such as 50g of light calcium carbonate, and filter the mixture to remove unreacted solids and byproducts.[9]

-

Solvent Removal: Remove the remaining solvent via reduced pressure distillation to yield the final magnesium naphthenate product.[9]

Relevance to Drug Development: The Role of the Magnesium Ion

While magnesium naphthenate itself is not a pharmaceutical agent, its potential biological activity would be mediated by the bioavailability of the magnesium ion (Mg²⁺). For drug development professionals, understanding the fundamental roles of magnesium in human physiology is critical when considering any magnesium-containing compound for biological applications. Magnesium is an essential mineral and the fourth most abundant cation in the body, acting as a critical cofactor in over 300 enzymatic reactions.[11]

Key physiological roles of magnesium include:

-

Enzyme Activation: Mg²⁺ is a necessary cofactor for enzymes involved in glycolysis, ATP metabolism (e.g., hexokinase, creatine (B1669601) kinase), and DNA/RNA synthesis.[11]

-

Neurological Function: Magnesium is a natural antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking the NMDA receptor, magnesium modulates glutamatergic neurotransmission, which is implicated in processes like pain perception, memory, and neuronal plasticity. Abnormalities in this signaling are linked to numerous neurological disorders.[12]

-

Cardiovascular Health: Magnesium influences myocardial metabolism and endothelium-dependent vasodilation by modulating calcium (Ca²⁺) homeostasis. It competes with calcium for binding sites on various proteins and transporters.[12]

-

DNA Stability and Repair: Magnesium is crucial for maintaining the structural integrity of DNA and is involved in DNA repair mechanisms.[12]

Given its role in neurotransmission, magnesium has been investigated for its potential to reduce the intensity of addiction to opioids and other substances of abuse.[13]

Conclusion

The production of magnesium naphthenate is dependent on the availability of naphthenic acids, which are complex but readily available byproducts of the petroleum refining industry. The characteristics of these acids are highly dependent on the geological source of the crude oil. Standard chemical processes, including caustic extraction and subsequent reaction with magnesium oxide, allow for the reliable synthesis of magnesium naphthenate. While its established applications are industrial, an understanding of the fundamental biochemical roles of the magnesium ion provides a logical framework for exploring the potential utility of magnesium-containing organometallic compounds in biological and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. Naphthenic acid - Wikipedia [en.wikipedia.org]

- 5. americanelements.com [americanelements.com]

- 6. Naphthenic acids - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Determination of naphthenic acids in distillates of crude oil by gas chromatography/chemical ionization-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]

- 9. CN1164556C - Preparation method of magnesium naphthenate with ultrahigh base number - Google Patents [patents.google.com]

- 10. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

- 11. Magnesium and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Magnesium in drug abuse and addiction - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility of Magnesium Naphthenate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of magnesium naphthenate in various organic solvents. An understanding of its solubility characteristics is crucial for its application in diverse fields, including as a catalyst, in the formulation of coatings and greases, and in various organic synthesis processes. This document outlines the qualitative and semi-quantitative solubility of magnesium naphthenate, details the experimental protocols for solubility determination, and provides a logical workflow for solvent selection.

Introduction to Magnesium Naphthenate

Magnesium naphthenate is a magnesium salt of naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids derived from petroleum. It is classified as a metal soap or an organometallic compound.[1] Its non-aqueous solubility is a key property that makes it suitable for a variety of industrial applications.[1] The hydrophobic nature of the naphthenic acid structure contributes significantly to the solubility of metal naphthenates in organic media, often rendering them more soluble in hydrocarbons than simpler carboxylates like acetates or stearates.

Factors Influencing Solubility

The solubility of magnesium naphthenate, like other metal soaps, is influenced by several factors:

-

Nature of the Organic Solvent: The principle of "like dissolves like" is paramount. Non-polar solvents are generally more effective at dissolving the non-polar hydrocarbon chains of the naphthenate molecule.

-

Type of Metal: While this guide focuses on magnesium, it's noteworthy that the metal cation can influence solubility. Alkaline earth metals like magnesium can impart different solubility characteristics compared to alkali metals.

-

Chain Length and Structure of the Fatty Acid: Naphthenic acids are a complex mixture, and the specific composition, including the length and branching of the alkyl chains, will affect the overall solubility of the magnesium naphthenate product.

Quantitative Solubility Data

Table 1: Solubility of Magnesium Naphthenate in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Expected Semi-Quantitative Solubility ( g/100g solvent at 25°C) |

| Non-Polar Solvents | |||

| Aliphatic Hydrocarbons | Heptane, Hexane, Mineral Spirits | Soluble | > 10 |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | > 10 |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble | > 5 |

| Polar Aprotic Solvents | |||

| Ketones | Acetone, Methyl Ethyl Ketone | Sparingly Soluble to Insoluble | < 1 |

| Esters | Ethyl Acetate | Sparingly Soluble | 1 - 5 |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble | 1 - 5 |

| Polar Protic Solvents | |||

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | < 1 |

| Water | Insoluble | < 0.1 |

Note: The semi-quantitative values are estimates based on the general behavior of metal soaps and should be experimentally verified for specific applications.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of magnesium naphthenate. The following is a detailed methodology based on the gravimetric "shake-flask" method, which is a reliable technique for measuring the solubility of solid compounds.

Principle

An excess amount of magnesium naphthenate is equilibrated with a known volume of the organic solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is determined gravimetrically after solvent evaporation.

Materials and Apparatus

-

Magnesium naphthenate (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of magnesium naphthenate (e.g., 1-2 g) into a series of glass vials. The exact amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.

-

Solvent Addition: Pipette a precise volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation at a controlled temperature can be employed to facilitate separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot (e.g., 5 mL) of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume withdrawn.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the magnesium naphthenate (a preliminary thermal stability test is recommended). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying and Weighing: Once the solvent is completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dried magnesium naphthenate residue on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: Calculate the solubility of magnesium naphthenate in the solvent using the following formula:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Where:

-

Mass of residue = (Final weight of dish + residue) - (Initial weight of empty dish)

-

Mass of solvent = Volume of supernatant withdrawn x Density of the solvent at the experimental temperature

-

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for magnesium naphthenate is a critical step in many research and industrial processes. The following diagram illustrates a logical workflow for this selection process.

Caption: Solvent selection workflow for magnesium naphthenate.

Conclusion

Magnesium naphthenate exhibits good solubility in non-polar organic solvents, a characteristic that underpins its utility in various industrial applications. While precise quantitative solubility data is sparse due to its complex and variable nature, the provided qualitative assessment and detailed experimental protocol for gravimetric determination offer a solid foundation for researchers and professionals. The visualized solvent selection workflow provides a systematic approach to identifying the most suitable solvent for a given application, ensuring both efficacy and compatibility. For critical applications, it is imperative to perform experimental solubility determinations to obtain precise data for the specific grade of magnesium naphthenate and solvents being used.

References

An In-depth Technical Guide to Metal Naphthenates in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal naphthenates, a class of metallic soaps derived from naphthenic acids, have carved a significant niche in various industrial catalytic processes. Their inherent solubility in organic media, coupled with the diverse reactivity of the coordinated metal ions, makes them versatile catalysts in applications ranging from oxidation and polymerization to their well-established role as drying agents in coatings. This technical guide provides a comprehensive overview of the synthesis, catalytic mechanisms, and performance of key metal naphthenates, including those of cobalt, copper, and zirconium. Detailed experimental protocols, quantitative performance data, and mechanistic diagrams are presented to offer a thorough resource for researchers and professionals in chemistry and materials science.

Introduction

Metal naphthenates are coordination complexes formed by the reaction of various metal ions with naphthenic acid, a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum refining.[1] These compounds, often described as 'metallic soaps', are not simple salts but rather covalent complexes, which accounts for their lipophilic character and solubility in nonpolar solvents.[2][3] This solubility is a key attribute that makes them highly effective catalysts in a variety of organic reaction media.

The catalytic prowess of metal naphthenates is primarily dictated by the nature of the central metal ion. Transition metals, with their accessible and variable oxidation states, are particularly effective. This guide will focus on the catalytic applications of cobalt, copper, and zirconium naphthenates, exploring their roles in oxidation, polymerization, and biocidal applications.

Synthesis of Metal Naphthenates

The synthesis of metal naphthenates generally involves the reaction of a metal salt, oxide, or hydroxide (B78521) with naphthenic acid. The choice of reactants and reaction conditions can be tailored to achieve desired purity and physical form of the final product.

Experimental Protocols

2.1.1. Synthesis of Cobalt Naphthenate

A common method for preparing cobalt naphthenate involves the direct reaction of a cobalt salt with naphthenic acid.[4][5][6]

-

Materials:

-

Naphthenic acid (acid value: 190-210 mg KOH/g)

-

Cobalt(II) hydroxide or basic cobalt(II) carbonate

-

Xylene or other suitable solvent (e.g., toluene, 80-200# gasoline)[6]

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a distillation setup, charge naphthenic acid and xylene.[5]

-

Begin stirring and gradually add cobalt(II) hydroxide under vacuum.[4]

-

Heat the mixture to 85-95 °C to distill off water and some xylene.[4]

-

Raise the temperature to 165-175 °C and hold for 60 minutes.[4]

-

Apply vacuum (from -0.01 MPa to -0.09 MPa) and maintain for 120 minutes to complete the reaction and remove residual volatiles.[4]

-

The resulting product is solid cobalt naphthenate.

-

2.1.2. Synthesis of Copper Naphthenate

Copper naphthenate can be synthesized through several routes, including the reaction of copper compounds with naphthenic acid.[2][5]

-

Materials:

-

Naphthenic acid

-

Copper(II) hydroxide or basic copper(II) carbonate[2]

-

Organic solvent (e.g., mineral spirits)

-

-

Procedure (Fusion Process):

-

In a reaction vessel, dissolve naphthenic acid in an organic solvent.

-

Gradually add copper(II) hydroxide or basic copper(II) carbonate while stirring.

-

Heat the mixture to facilitate the reaction and drive off the water produced. The temperature is typically raised to above 225 °C.[7]

-

Continue heating and stirring until the reaction is complete, indicated by the cessation of water evolution and the formation of a clear, viscous solution.

-

The final product is a solution of copper naphthenate in the chosen solvent.

-

2.1.3. Synthesis of Zirconium Naphthenate

The synthesis of zirconium naphthenate follows the general principle of reacting a zirconium precursor with naphthenic acid.

-

Materials:

-

Zirconium(IV) oxynitrate or Zirconium(IV) acetylacetonate

-

Naphthenic acid

-

Solvent (e.g., toluene)

-

-

General Procedure:

-

Dissolve the zirconium precursor in a suitable solvent.

-

In a separate vessel, dissolve naphthenic acid in the same solvent.

-

Slowly add the naphthenic acid solution to the zirconium solution with vigorous stirring.

-

Heat the mixture under reflux for several hours to drive the reaction to completion. The water formed during the reaction can be removed azeotropically.

-

After cooling, the solvent is removed under reduced pressure to yield zirconium naphthenate.

-

Catalytic Applications and Performance

Metal naphthenates are employed as catalysts in a wide array of chemical transformations. Their performance is quantified by metrics such as conversion, selectivity, turnover number (TON), and turnover frequency (TOF).

Cobalt Naphthenate in Oxidation Reactions

Cobalt naphthenate is a highly effective catalyst for oxidation reactions, most notably as a "drier" in alkyd-based paints and coatings, where it accelerates the autoxidative cross-linking of drying oils.[8] It also finds application in the oxidation of hydrocarbons.

Quantitative Performance Data: Cobalt Naphthenate in Oxidation

| Application | Substrate | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Product | Reference(s) |

| Paint Drying | Alkyd Resin | Air (O₂) | Ambient | - | - | Cross-linked polymer | [8][9][10] |

| Heavy Oil Upgrading | Residual Oil | - | 340 | 88.71 (Viscosity Reduction) | - | Upgraded Oil | [11] |

| Hydrocarbon Oxidation | Cumene | Air (O₂) | - | - | - | Cumene hydroperoxide | [12] |

Copper Naphthenate in Biocidal Applications and Catalysis

The primary application of copper naphthenate is as a wood preservative, where it exhibits fungicidal and insecticidal properties.[2][3][13] The copper ions disrupt the enzyme systems of decay-causing organisms.[14] It also shows catalytic activity in various organic reactions.

Quantitative Performance Data: Copper Naphthenate

| Application | Substrate | Reaction Type | Product Yield (%) | Catalyst Loading (mol%) | Reference(s) |

| Heavy Oil Upgrading | Residual Oil | Aquathermolysis | 96.66 (Viscosity Reduction) | - | [11] |

| Xanthene Synthesis | Aldehyde & Dimedone | Condensation | 84-97 | - | [15][16] |

| Cross-Coupling | Aryl Iodides & Alkynes | Sonogashira Coupling | - | 5 (CuI) | [17] |

Zirconium Naphthenate in Polymerization

Zirconium-based catalysts, including those with carboxylate ligands similar to naphthenates, are highly effective in olefin polymerization and the ring-opening polymerization of cyclic esters.[18][19] They are often used in Ziegler-Natta type catalyst systems.[18][20][21]

Quantitative Performance Data: Zirconium-Based Catalysts in Polymerization

| Application | Monomer | Catalyst System | Turnover Frequency (TOF) (h⁻¹) | Turnover Number (TON) | Polymer Tacticity | Reference(s) |

| Olefin Polymerization | 1-Hexene | Bimetallic Zirconium Amine Bis(phenolate) | up to 124,000 | - | Isotactic (79% mmmm) | [22] |

| Ring-Opening Polymerization | rac-Lactide | Zirconium Amine Tris(phenolate) | up to 56,000 | at least 60,000 | Heterotactic (Pr = 0.96) | [23] |

Mechanistic Insights and Signaling Pathways

Understanding the catalytic mechanisms of metal naphthenates is crucial for optimizing their performance and developing new applications.

Cobalt Naphthenate: Catalytic Drying of Alkyd Paints

The drying of alkyd paints is an autoxidation process involving a free-radical chain mechanism.[9][10] Cobalt naphthenate acts as a primary drier, initiating the process by catalyzing the decomposition of hydroperoxides present in the alkyd resin.

Copper Naphthenate: Biocidal Action in Wood

The preservative action of copper naphthenate in wood is not a classical catalytic cycle but rather a biocidal process. The copper ions are the active agents that disrupt essential enzyme functions in wood-destroying fungi and insects.

References

- 1. researchgate.net [researchgate.net]

- 2. COPPER NAPHTHENATE - Ataman Kimya [atamanchemicals.com]

- 3. Copper naphthenate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. CN105801907A - Preparation method for solid cobalt naphthenate - Google Patents [patents.google.com]

- 6. CN101456805A - Synthetic method of cobalt naphthenate - Google Patents [patents.google.com]

- 7. US2472424A - Production of cuprous naphthenate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Copper naphthenate [sitem.herts.ac.uk]

- 15. chemmethod.com [chemmethod.com]

- 16. chemmethod.com [chemmethod.com]

- 17. researchgate.net [researchgate.net]

- 18. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 19. alfachemic.com [alfachemic.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pslc.ws [pslc.ws]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A Highly Active and Selective Zirconium-Based Catalyst System for the Industrial Production of Poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Magnesium Naphthenate

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Magnesium naphthenate, a magnesium source soluble in organic solvents and commonly utilized in various catalytic processes.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. While specific data for Magnesium naphthenate can be limited, the following table summarizes key properties based on available information for related magnesium compounds.

| Property | Value | Reference |

| Molecular Formula | C22H14MgO4 | [1][2] |

| Molecular Weight | 366.6 g/mol | [2] |

| Appearance | Varies; may be a solid or in solution | [3] |

| Solubility | Soluble in organic solvents | [3] |

Hazard Identification and Classification

Magnesium naphthenate, like many organometallic compounds, presents several hazards that necessitate careful handling. The primary hazards are associated with its reactivity, particularly with water, and its flammability.

Key Hazards:

-

Flammable Solid: Magnesium compounds can be flammable and may ignite when exposed to heat, sparks, or open flames.[4]

-

Self-Heating: Some forms may be self-heating and could catch fire.[4]

-

Reactivity with Water: A violent reaction may occur upon contact with water, releasing flammable gases which can ignite spontaneously.[4][5][6]

-

Irritation: May cause irritation to the skin, eyes, and respiratory system.[5][7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to mitigate the risks associated with Magnesium naphthenate.

Engineering Controls and Personal Protective Equipment (PPE)

A hierarchical approach to control is recommended to minimize exposure.

Caption: Hierarchy of controls for managing exposure risks.

The selection of appropriate Personal Protective Equipment (PPE) is a critical final layer of defense.

Caption: Recommended PPE for handling Magnesium naphthenate.

Handling Procedures

-

Inert Atmosphere: Handle under an inert gas like argon or nitrogen to prevent contact with air and moisture.[4][5]

-

Avoid Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][5][8] No smoking should be permitted in the handling area.[4][5]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][6]

-

Ventilation: Ensure adequate ventilation to control exposure to dusts or vapors.[5]

-

Hygiene: Wash hands thoroughly after handling.[5] Avoid contact with skin, eyes, and clothing.[5]

Storage Requirements

-

Dry Environment: Store in a dry place.[5] Protect from moisture.[4][5]

-

Sealed Containers: Keep in a tightly closed container.[5][8]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and halogens.[5][7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Skin Contact | Brush off loose particles.[4][5] Immediately flush skin with plenty of water.[7] Seek medical attention if irritation persists.[5] | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][8] Remove contact lenses if present and easy to do.[4] Seek medical attention.[5][8] | |

| Inhalation | Move to fresh air.[8] If not breathing, give artificial respiration.[8] Seek medical attention if symptoms occur.[8] | |

| Ingestion | Rinse mouth with water.[5] Do not induce vomiting.[5] Seek medical attention.[5][7] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder, sand, or a Class D fire extinguisher.[4][5]

-

Unsuitable Extinguishing Media: DO NOT USE WATER , carbon dioxide, or foam.[4][5][6] Contact with water will produce flammable hydrogen gas, which can intensify the fire.[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[5] Wear appropriate personal protective equipment.[7][8]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8][9]

-

Containment and Cleanup: For solid spills, sweep or scoop up the material using non-sparking tools and place it in a suitable, closed container for disposal.[7] For liquid spills, absorb with an inert material.[8]

Toxicological Information

| Effect | Description | Reference |

| Acute Effects | Inhalation of dusts or fumes may cause irritation to the eyes, nose, and throat.[6] Ingestion can lead to nausea, vomiting, and diarrhea.[10] | |

| Chronic Effects | Prolonged exposure to magnesium dusts may have adverse effects on the respiratory system.[6] |

Experimental Protocols: General Safe Handling in a Laboratory Setting

While specific experimental protocols will vary, the following general workflow should be adapted for any procedure involving Magnesium naphthenate.

Caption: A generalized workflow for laboratory experiments.

This guide is intended to provide a comprehensive overview of the safety and handling of Magnesium naphthenate. It is imperative that all users consult the specific Safety Data Sheet (SDS) for the product they are using and adhere to all institutional and regulatory guidelines.

References

- 1. Magnesium naphthenate | C22H14MgO4 | CID 21264818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. americanelements.com [americanelements.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. twmetals.com [twmetals.com]

- 7. Magnesium - ESPI Metals [espimetals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. Magnesium Overdose: What’s the Likelihood? [healthline.com]

Methodological & Application

Application Note & Protocol: Synthesis of High-Purity Magnesium Naphthenate for Catalysis

Introduction

Magnesium naphthenate is an organometallic compound, specifically a magnesium salt of naphthenic acids, which are complex mixtures of cycloaliphatic carboxylic acids derived from petroleum.[1][2] As a magnesium source soluble in organic solvents, it is valuable in various industrial and chemical processes.[3] High-purity magnesium naphthenate is particularly sought after for its role as a catalyst and catalytic reagent in organic synthesis.[3] Magnesium-based catalysts are recognized for their utility in a range of organic transformations, including cyclization and hydroxylation reactions, often functioning as effective Lewis acids.[4] The synthesis of high-purity magnesium naphthenate is therefore critical to ensure high efficacy, selectivity, and reproducibility in its catalytic applications.[5]

This document provides a detailed protocol for the synthesis of high-purity, high base number magnesium naphthenate, adapted from established industrial preparation methods.[6] The procedure involves the direct reaction of naphthenic acid with magnesium oxide, followed by a carbonation step to produce a highly basic product suitable for demanding catalytic applications.

Synthesis and Purification Workflow

The overall process involves the initial reaction of raw materials, followed by a multi-step reaction and carbonation, and concludes with purification to isolate the final product.

Caption: Experimental workflow for magnesium naphthenate synthesis.

Experimental Protocols

This section details the materials and step-by-step procedures for the synthesis and purification of high-purity magnesium naphthenate. The following protocol is based on a method for preparing magnesium naphthenate with an ultra-high base number.[6]

Materials and Reagents

| Reagent | Grade | Purpose |

| Naphthenic Acid (40% acid content) | Technical | Primary Reactant |

| Activated Magnesium Oxide (MgO) | High-Purity | Magnesium Source |

| Straight-Run Spirit (Solvent) | Technical | Reaction Medium |

| Triethanolamine | >65% Purity | Amine Accelerator |

| Methanol | >98% Purity | Promoter/Solvent |

| Deionized Water | N/A | Promoter |

| Carbon Dioxide (CO₂) | High-Purity | Carbonation Agent |

| Light Calcium Carbonate | Technical | Filter Aid |

Synthesis Protocol

The synthesis is typically achieved by the direct reaction of magnesium oxide with naphthenic acid.[6][7]

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 330 g of naphthenic acid (containing 40% acid by weight), 65 g of activated magnesium oxide, and 330 g of straight-run spirit.[6]

-

Initial Reaction: Begin stirring the mixture and heat the reactor to 50°C. Maintain this temperature for 1 hour to facilitate the initial reaction between the acid and the magnesium oxide.[6]

-

Addition of Promoters: To the reaction mixture, add 8.0 g of triethanolamine, 32 g of water, and 120 g of methanol.[6]

-

Amination: Maintain the reaction temperature at 50°C and continue stirring for 3.0 hours to complete the amination process.[6]

-

Carbonation: Introduce carbon dioxide gas into the reactor at a flow rate of 160 ml/min. Continue the carbonation reaction for 3.0 hours at 50°C.[6]

Purification Protocol

Purification is critical to remove unreacted starting materials, by-products, and the solvent.

-

Solvent Removal (Stage 1): After the carbonation step, increase the temperature of the mixture to 110°C to distill off the methanol and water.[6]

-

Filtration: Add 50 g of light calcium carbonate as a filter aid to the hot mixture. Filter the mixture to remove any solid impurities or unreacted magnesium oxide.[6]

-

Solvent Removal (Stage 2): The solvent (straight-run spirit) is removed from the filtrate by reduced pressure distillation to yield the final high-purity magnesium naphthenate product.[6]

Data Presentation

The key experimental parameters for the synthesis are summarized below for easy reference.

| Parameter | Value / Condition | Source |

| Reactants & Stoichiometry | ||

| Naphthenic Acid (40% acid) | 330 g | [6] |

| Activated Magnesium Oxide | 65 g | [6] |

| Straight-Run Spirit (Solvent) | 330 g | [6] |

| Triethanolamine (Accelerator) | 8.0 g | [6] |

| Water | 32 g | [6] |

| Methanol | 120 g | [6] |

| Carbon Dioxide | 160 ml/min | [6] |

| Reaction Conditions | ||

| Initial Reaction Temperature | 50°C | [6] |

| Initial Reaction Time | 1.0 hour | [6] |

| Amination/Carbonation Temperature | 50°C | [6] |

| Amination Time | 3.0 hours | [6] |

| Carbonation Time | 3.0 hours | [6] |

| De-alcoholization Temperature | 110°C | [6] |

Catalytic Applications

High-purity magnesium naphthenate serves as a versatile catalyst in organic synthesis.[3] Magnesium-based catalysts are known to be effective in a variety of reactions.[4] The high base number of the product synthesized via this protocol makes it particularly suitable as a detergent and acid scavenger in lubricant oils.[6] In catalysis, its applications can be inferred from the known reactivity of magnesium compounds:

-

Lewis Acid Catalysis: Like many magnesium compounds, it can function as a Lewis acid to catalyze reactions such as the Paal-Knorr cyclization for synthesizing pyrrole (B145914) derivatives.[4]

-

Polymerization and Oxidation: Metal naphthenates are widely used as driers in paints and coatings, where they catalyze oxidation and cross-linking processes.[1] This suggests a potential role for magnesium naphthenate in specialized oxidation or polymerization reactions.

-

Asymmetric Synthesis: Chiral magnesium catalysts are employed in asymmetric synthesis to produce specific stereoisomers, highlighting the potential for developing chiral variants of magnesium naphthenate for stereoselective catalysis.[5]

The logical relationship between the components in this synthesis is illustrated below.

Caption: Component relationships in the synthesis process.

References

- 1. nbinno.com [nbinno.com]

- 2. Naphthenic acid - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. alfachemic.com [alfachemic.com]

- 5. Asymmetric magnesium catalysis for important chiral scaffold synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN1164556C - Preparation method of magnesium naphthenate with ultrahigh base number - Google Patents [patents.google.com]

- 7. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

Application Notes and Protocols for the Preparation of Overbased Magnesium Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overbased magnesium naphthenate is a specialty chemical widely utilized as a high-performance additive in various industrial applications, most notably in lubricating oils. These compounds act as detergents and acid neutralizers, preventing the buildup of harmful deposits and neutralizing acidic byproducts of combustion and oxidation, thereby extending engine life and improving performance. The "overbasing" process involves dispersing a stoichiometric excess of a metal base, in this case, magnesium oxide, as colloidal carbonate particles within the oil-soluble magnesium naphthenate soap. The resulting product possesses a significantly higher Total Base Number (TBN) than the conventional neutral salt, indicating a greater acid-neutralizing capacity.

These application notes provide a detailed methodology for the synthesis of overbased magnesium naphthenate, including experimental protocols, quantitative data, and a visual representation of the process workflow. Additionally, a protocol for the crucial quality control parameter, the Total Base Number (TBN), is provided.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol for preparing overbased magnesium naphthenate with a high base number. This data is derived from established methodologies and serves as a baseline for laboratory preparation.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Naphthenic Acid | 330 | g | Containing 40% (weight) acid. |

| Magnesium Oxide (active) | 65 | g | A light, active form is preferred for higher reactivity.[1][2] |

| Solvent (Straight-run spirit) | 330 | g | A non-volatile diluent oil can also be used. |

| Water | 32 | g | |

| Methanol (B129727) | 120 | g | Acts as a promoter. |

| Amine Accelerator (Trolamine) | 8.0 | g | Other amines or promoters can be used. |

| Carbon Dioxide | 160 | ml/min | Gaseous CO2 is bubbled through the reaction mixture. |

| Reaction Conditions | |||

| Initial Mixing Temperature | 50 | °C | |

| Initial Mixing Time | 1 | hour | |

| Amination Temperature | 50 | °C | |

| Amination Time | 3.0 | hours | |

| Carbonation Temperature | Maintained during CO2 addition | °C | Typically in the range of 40-60°C. |

| Carbonation Time | 3.0 | hours | |

| Dealcoholysis Temperature | 110 | °C | To remove methanol and water. |

| Post-Processing | |||

| Flocculating Agent (Light CaCO3) | 50 | g | Optional, aids in filtration. |

| Product Characterization | |||

| Total Base Number (TBN) | >200 | mg KOH/g | High TBN indicates successful overbasing.[3] |

Experimental Protocols

I. Preparation of Overbased Magnesium Naphthenate

This protocol details a robust method for synthesizing overbased magnesium naphthenate with a high Total Base Number.

Materials:

-

Naphthenic acid (containing 35-60% acid)

-

Active magnesium oxide (light grade)

-

Solvent (e.g., straight-run spirit, mineral oil)

-

Methanol

-

Amine accelerator (e.g., trolamine, triethanolamine)

-

Carbon dioxide gas

-

Flocculating agent (e.g., light calcium carbonate) (optional)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature controller

-